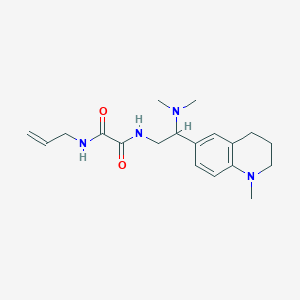

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

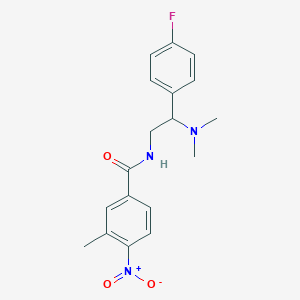

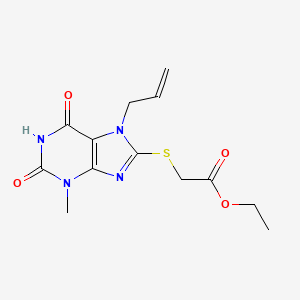

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.

BenchChem offers high-quality N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Spectral Characteristics and Sensor Applications

A study by Staneva et al. (2020) synthesized a novel compound closely related to the structure , exploring its spectral characteristics and sensor abilities. This research found that the photophysical properties of the compound and its copolymer with styrene have potential applications in detecting various ions and pH changes in the environment. Computational analysis supported these findings, indicating the compound's suitability for sensor applications due to its distinctive structural features and responsive nature to environmental changes (Staneva, Angelova, & Grabchev, 2020).

Anticancer Potential

Research by Ruchelman et al. (2004) on derivatives of isoquinoline, including those with structures akin to N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, demonstrated potent topoisomerase I-targeting activity and cytotoxicity against tumor cells. This study suggested the compound's potential as an anticancer agent, highlighting the importance of specific substituents for enhancing anticancer activity (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, LaVoie, 2004).

Synthesis and Molecular Structure

Nesterov et al. (1996) conducted research on a compound with a similar structure, focusing on its synthesis and molecular structure. The study achieved the synthesis of a new class of compounds and provided detailed insights into their structural aspects through X-ray analysis. This work is foundational in understanding the molecular configurations and potential chemical behaviors of such compounds (Nesterov, Aitov, Sharanin, Struchkov, 1996).

Ethylene Polymerization Behavior

Zhang et al. (2011) investigated the ethylene polymerization behavior of nickel dichlorides derived from a structure resembling N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. This research highlighted the influence of specific groups and impurities on the catalytic activity of these compounds, providing valuable insights into their applications in industrial polymer synthesis (Zhang, Hao, Sun, Redshaw, 2011).

Antitumor Activity of Novel Derivatives

Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the chemical , and evaluated their antitumor activities. This study demonstrated the compounds' effectiveness against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action was explored, indicating the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, Hu, 2016).

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-5-10-20-18(24)19(25)21-13-17(22(2)3)15-8-9-16-14(12-15)7-6-11-23(16)4/h5,8-9,12,17H,1,6-7,10-11,13H2,2-4H3,(H,20,24)(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQYPGMTJBMNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)

![N-(3,4-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2399295.png)